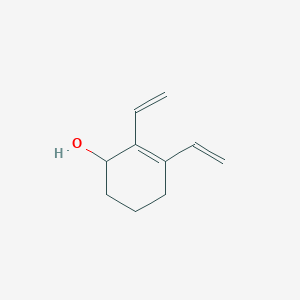

2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI)

Description

2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) is a cyclohexenol derivative characterized by a hydroxyl group at position 1 and two ethenyl (vinyl) groups at positions 2 and 3 on the cyclohexene ring. The compound’s reactivity and applications are influenced by the conjugation of the hydroxyl group with the cyclohexene ring and the electron-rich vinyl substituents, which may enhance its participation in cycloaddition or polymerization reactions.

Properties

CAS No. |

540777-61-5 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2,3-bis(ethenyl)cyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H14O/c1-3-8-6-5-7-10(11)9(8)4-2/h3-4,10-11H,1-2,5-7H2 |

InChI Key |

NPVJZXJAHGZNIU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C(CCC1)O)C=C |

Origin of Product |

United States |

Preparation Methods

Oxidation of Cyclohexene

One of the primary methods for synthesizing 2-Cyclohexen-1-ol involves the selective oxidation of cyclohexene. This reaction typically employs tert-butyl hydroperoxide as the oxidizing agent in the presence of manganese-based catalysts such as [Mn3(BDC)3(DMF)4]n in 1,2-dichloroethane solvent at elevated temperatures (~75°C) for several hours (around 9 h). The reaction proceeds via olefin oxidation, producing 2-Cyclohexen-1-ol with high yield and selectivity. The reaction setup involves a magnetically stirred flask with temperature control and gas chromatography for product analysis.

Reaction conditions summary:

| Parameter | Condition |

|---|---|

| Substrate | Cyclohexene |

| Oxidant | tert-Butyl hydroperoxide |

| Catalyst | [Mn3(BDC)3(DMF)4]n |

| Solvent | 1,2-Dichloroethane |

| Temperature | 75°C |

| Reaction time | 9 hours |

| Yield | High (up to 98%) |

This method is notable for its heterogeneous catalysis and mild conditions, favoring the formation of the allylic alcohol 2-Cyclohexen-1-ol without overoxidation to ketones or other byproducts.

Dehydration and Mechanistic Studies

Studies on the acid-catalyzed dehydration of 2-Cyclohexen-1-ol using sulfuric acid have revealed mechanistic insights relevant to its preparation and stability. UV-Vis spectroscopy analysis showed that under acidic conditions, the molecule forms dienylic carbocations rather than simple allylic carbocations, affecting the reaction pathway and product distribution. This understanding is critical when designing synthetic routes involving acid catalysis, especially for derivatives like 2,3-diethenyl substitution where conjugation and carbocation stability play significant roles.

Purification Techniques

Purification of 2-Cyclohexen-1-ol is commonly achieved by distillation through a short Vigreux column to separate it from reaction impurities and byproducts. Derivatization methods, such as forming 2,4-dinitrobenzoyl and phenylurethane derivatives, are used to confirm purity and identity, with melting points of 120.5°C and 107°C respectively.

Data Table: Key Physical and Chemical Properties of 2-Cyclohexen-1-ol

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C6H10O | |

| Molecular Weight | 98.14 g/mol | |

| Melting Point | 107-108 °C | |

| Boiling Point | 164-166 °C (literature) | |

| Density | 1 g/mL at 25 °C | |

| Refractive Index | Not specified | |

| Flash Point | 137 °F | |

| Solubility | Slightly soluble in chloroform and methanol | |

| pKa | 14.70 ± 0.20 (predicted) | |

| Physical Form | Clear colorless liquid | |

| CAS Number | 822-67-3 |

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form cyclohexanol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: Cyclohexenone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) involves interactions with various molecular targets:

Molecular Targets: Enzymes and receptors that interact with hydroxyl and diethenyl groups.

Pathways: The compound may participate in pathways involving oxidation-reduction reactions and substitution reactions.

Comparison with Similar Compounds

Research Findings and Implications

- Reactivity : The ethenyl groups in 2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) likely enhance its utility in polymerization or Diels-Alder reactions compared to alkyl-substituted analogs like 2-Cyclohexen-1-ol,1-butyl-3-methyl .

- Solubility : The hydroxyl group ensures moderate polarity, but the hydrophobic ethenyl substituents may reduce water solubility relative to diol derivatives like 1-Cyclohexene-1,3-diol .

- Stability: Conjugation between the hydroxyl group and the cyclohexene ring could stabilize the molecule via resonance, a feature absent in non-conjugated derivatives such as 2,5-Cyclohexadiene-1-carboxylic acid,1,4-dimethyl-(9CI) .

Biological Activity

2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including cytotoxicity, genotoxicity, and enzyme induction capabilities, supported by relevant data and case studies.

- Chemical Formula: C10H14O

- Molecular Weight: 150.22 g/mol

- CAS Number: 12618691

Biological Activity Overview

The biological activity of 2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) has been investigated in various studies focusing on its cytotoxic and genotoxic effects.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic properties , particularly in human lymphocytes. A study demonstrated that exposure to increasing concentrations of the compound led to a significant reduction in cell viability. The effective concentration for inducing cytotoxic effects was reported at low micromolar levels, suggesting that even minimal exposure could be harmful to cellular health .

Genotoxicity

Genotoxic effects of 2-Cyclohexen-1-ol were evaluated using the Ames test and sister chromatid exchange (SCE) assays. Results indicated that the compound is a potent inducer of SCEs at higher concentrations (500-1000 mg/L) when tested without metabolic activation (S9 mix). However, no mutagenic activity was observed in the presence of S9 mix, indicating that metabolic activation may mitigate its genotoxic potential .

Enzyme Induction

The compound's ability to induce phase II detoxifying enzymes has been studied extensively. It was found to enhance the activity of glutathione S-transferase (GST) and quinone reductase (QR) in vitro. The concentration required to double the specific activity of QR was approximately 28 µM, demonstrating its potential role as an anticarcinogenic agent by promoting the detoxification of reactive electrophilic forms of carcinogens .

Case Studies

-

Human Health Assessment:

A comprehensive assessment evaluated the human health implications of exposure to 2-Cyclohexen-1-ol. It was noted that while acute exposure could lead to cytotoxicity, chronic exposure might result in more severe health outcomes due to cumulative genotoxic effects . -

In Vivo Studies:

In vivo studies involving rat models showed that administration of the compound resulted in significant DNA adduct formation. This suggests a direct interaction with genetic material, leading to potential mutations over time .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.